![molecular formula C12H16N4 B1316166 3-(1-哌嗪基甲基)-1H-吡咯并[2,3-b]吡啶 CAS No. 625386-57-4](/img/structure/B1316166.png)

3-(1-哌嗪基甲基)-1H-吡咯并[2,3-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

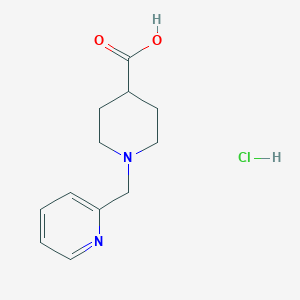

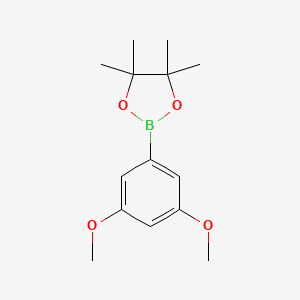

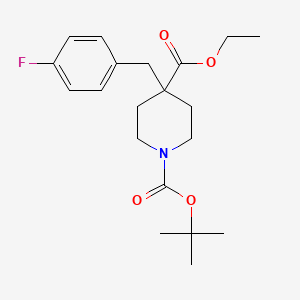

Compounds like “3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing at least two different types of atoms . They are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized by the presence of nitrogen atoms in the ring structure, contributing to their reactivity and biological activity .Chemical Reactions Analysis

Again, while specific reactions involving “3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine” are not available, similar compounds undergo various chemical reactions, including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling .科学研究应用

配位化学

对 2008 年之前化合物化学和性质的全面回顾探讨了含有 2,2'-联吡啶-2,6-二基双(1H-苯并咪唑) 和 2,2'-联吡啶-2,6-二基双(1,3-苯并噻唑) 的化合物,重点介绍了它们的制备、性质和配合物。这些配体表现出显著的光谱性质、结构、磁性和生物和电化学活性,指出了对未知类似物(包括“3-(1-哌嗪基甲基)-1H-吡咯并[2,3-b]吡啶”)的潜在研究兴趣 (Boča, Jameson, & Linert, 2011)。

激酶抑制

吡唑并[3,4-b]吡啶由于能够通过多种结合模式与激酶相互作用,因此在设计激酶抑制剂方面用途广泛,表明吡咯并[2,3-b]吡啶衍生物具有类似的潜力。这些化合物通常结合到激酶的铰链区域,表明在药物设计和治疗应用中具有重要作用 (Wenglowsky, 2013)。

药物发现

吡咯烷,吡咯并吡啶的密切相关的支架,已广泛用于药物化学,以获得用于治疗人类疾病的化合物。这篇综述讨论了以吡咯烷环为特征的生物活性分子,包括其衍生物,展示了该支架在设计新化合物方面的多功能性和潜力 (Li Petri 等人,2021)。

药物化学

吡啶衍生物,包括吡咯并[2,3-b]吡啶,在药物化学中具有广泛的应用。据报道,它们具有多种生物活性,突出了它们在开发新的药物中的重要性 (Altaf 等人,2015)。

有机合成和催化

杂环 N-氧化物衍生物,包括由吡咯并吡啶合成的衍生物,在有机合成、催化和药物开发中起着至关重要的作用。这些化合物参与形成金属配合物、设计催化剂并表现出重要的生物学意义 (Li 等人,2019)。

作用机制

Target of Action

The primary target of 3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine is the c-Met tyrosine kinase . This enzyme plays a key role in the oncogenic process, and its inhibition has emerged as an attractive target for human cancer treatment .

Mode of Action

This inhibition could potentially lead to a disruption in the signaling pathways that are crucial for the proliferation and survival of cancer cells .

Biochemical Pathways

The compound’s action on c-Met tyrosine kinase affects multiple biochemical pathways. c-Met is a high-affinity receptor for hepatocyte growth factor (HGF). When HGF binds to c-Met, it causes c-Met to dimerize, resulting in the phosphorylation of numerous tyrosine residues, which activates a number of intricate signaling pathways involved in cell growth, differentiation, migration, apoptosis, induction of cell polarity, scattering, angiogenesis, and invasion .

Result of Action

The inhibition of c-Met tyrosine kinase by 3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine can lead to a variety of cellular effects. For instance, it has been reported that similar compounds can induce G2/M growth inhibition, cell cycle arrest in G2-phase, membrane blebbing, and the formation of multinucleated cells .

安全和危害

未来方向

属性

IUPAC Name |

3-(piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-2-11-10(8-15-12(11)14-3-1)9-16-6-4-13-5-7-16/h1-3,8,13H,4-7,9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGNRNJEWMZYON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CNC3=C2C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578559 |

Source

|

| Record name | 3-[(Piperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

625386-57-4 |

Source

|

| Record name | 3-[(Piperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)

![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)